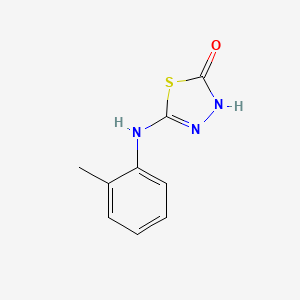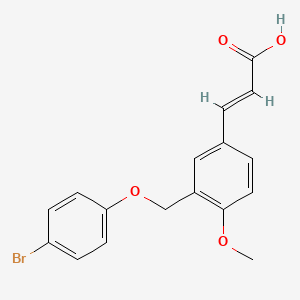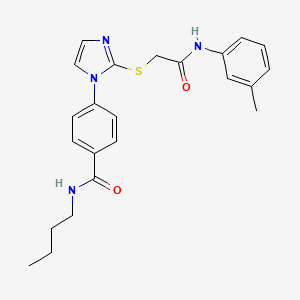
5-(2-Methylanilino)-3H-1,3,4-thiadiazol-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(2-Methylanilino)-3H-1,3,4-thiadiazol-2-one is a chemical compound that has been extensively studied for its potential use in scientific research. It is a member of the thiadiazole family of compounds, which are known for their diverse range of biological activities. In
Aplicaciones Científicas De Investigación
Antiviral and Fungicidal Activities
1,2,3-Thiadiazoles, such as 5-(2-Methylanilino)-3H-1,3,4-thiadiazol-2-one, have shown significant promise in the development of novel pesticides due to their diverse biological activities. Studies have demonstrated that certain derivatives of 1,2,3-thiadiazoles exhibit broad-spectrum activities against various fungi and also possess potent antiviral activities. These compounds, including those with a 5-position substitution, are of particular interest for further research in pesticide development (Zheng et al., 2010).
Anticancer Properties
The quinazolinone moiety, often associated with thiadiazoles, has been linked to a range of biological activities, including anticancer properties. Research has shown that thiadiazol substituted quinazolin-4-(3H)-ones exhibit significant in vitro anticancer activity. These compounds, particularly those substituted with alkyl/aryl groups, have demonstrated effectiveness against human cervical cancer cells and in vivo tumor growth inhibition in mice models (Joseph et al., 2010).
Antimicrobial Activity
Novel 2-methyl-3-(1'3'4'-thiadiazoyl)-4-(3H) quinazolinones have been synthesized and shown to possess both antibacterial and antifungal properties. These compounds have been effective against various bacterial strains like Staphylococcus aureus and Escherichia coli, as well as against fungal species like Candida albicans (Jatav et al., 2006).
DNA Protective Ability and Antimicrobial Properties
Schiff bases derived from 5-substituted-1,3,4-thiadiazole-2-amine have shown high DNA protective ability against oxidative damage. Additionally, some of these compounds have demonstrated strong antimicrobial activity, highlighting their potential in developing new pharmacological agents (Gür et al., 2020).
Anticonvulsant and CNS Depressant Activity
Compounds comprising 2-methyl-3-(l'3'4'-thiadiazoyl)-4(3H)quinazolinones have been found to have both anticonvulsant and CNS depressant activities. This suggests their potential use in treating disorders related to the central nervous system (Mishra et al., 2007).
Propiedades
IUPAC Name |
5-(2-methylanilino)-3H-1,3,4-thiadiazol-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3OS/c1-6-4-2-3-5-7(6)10-8-11-12-9(13)14-8/h2-5H,1H3,(H,10,11)(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYNKQFRRBDUIQP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC2=NNC(=O)S2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(2-Methylanilino)-3H-1,3,4-thiadiazol-2-one | |
CAS RN |
858007-69-9 |
Source


|
| Record name | 5-[(2-methylphenyl)amino]-2,3-dihydro-1,3,4-thiadiazol-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-chloro-N-[3-(2-oxopropyl)-1,2,4-thiadiazol-5-yl]benzamide](/img/structure/B2829591.png)


![4-[benzyl(ethyl)sulfamoyl]-N-[3-(2-methoxyethyl)-6-methylsulfonyl-1,3-benzothiazol-2-ylidene]benzamide](/img/structure/B2829596.png)
![1-(3-methyl-7-{3-[(4-methylpyrimidin-2-yl)sulfanyl]propyl}-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)piperidine-4-carboxamide](/img/structure/B2829598.png)

![3-((1-(2-(Benzo[d]isoxazol-3-yl)acetyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile](/img/structure/B2829600.png)
![methyl 2-(2-(4-methylpiperidin-1-yl)-2-oxoethyl)-4-phenyl-2H-benzo[e][1,2]thiazine-3-carboxylate 1,1-dioxide](/img/structure/B2829602.png)


![N-(1-{thieno[2,3-d]pyrimidin-4-yl}piperidin-4-yl)cyclopropanesulfonamide](/img/structure/B2829607.png)
![3-Propan-2-yl-1H-pyrazolo[3,4-b]pyridin-5-amine hydrochloride](/img/structure/B2829608.png)
![N-((4-(1H-benzo[d]imidazol-2-yl)cyclohexyl)methyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide](/img/structure/B2829609.png)